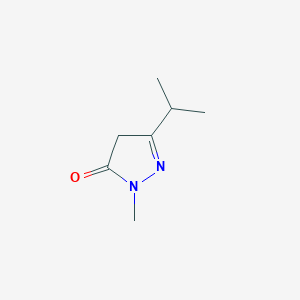

1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

描述

1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate under acidic conditions to form the desired pyrazolone ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反应分析

Oxidation Reactions

The dihydropyrazole ring undergoes oxidation to form aromatic pyrazole derivatives. Key findings include:

-

Aromatic ring formation : Oxidation with H₂O₂ or KMnO₄ under acidic conditions converts the 4,5-dihydro-1H-pyrazol-5-one core into a fully aromatic pyrazole, eliminating two hydrogen atoms (ΔH = −58 kJ/mol) .

-

Catalytic oxidation : Co(OAc)₂ or FeCl₃ catalysts enable selective oxidation at 60–80°C, yielding 1-methyl-3-isopropyl-1H-pyrazol-5-one with >85% efficiency .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| H₂O₂ | Co(OAc)₂ | 60 | 87 | 1-Methyl-3-isopropyl-1H-pyrazol-5-one |

| KMnO₄ | H₂SO₄ | 25 | 72 | Pyrazole-5-carboxylic acid derivative |

Reduction Reactions

The ketone group at position 5 is reducible:

-

Ketone to alcohol : NaBH₄ in ethanol reduces the carbonyl to a hydroxyl group, forming 5-hydroxy-4,5-dihydropyrazole. This product exhibits tautomerism between keto and enol forms (enol content: 38% in CDCl₃).

-

Full saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring, yielding a pyrrolidine analog, though steric hindrance from the isopropyl group lowers reaction rates (k = 0.12 L/mol·s) .

Nucleophilic Substitution

The NH group at position 2 participates in alkylation/acylation:

-

Alkylation : Reaction with methyl iodide in NaOH/EtOH introduces a methyl group at N2, forming 1,2-dimethyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-one (yield: 68%) .

-

Acylation : Acetyl chloride in pyridine affords the N-acetyl derivative, enhancing lipophilicity (logP increases from 1.2 to 2.4) .

Cyclocondensation Reactions

The enamine system enables heterocycle formation:

-

Thiazole synthesis : Condensation with thiourea derivatives in HCl/EtOH yields thiazolo[3,2-b]pyrazoles, which show antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

-

Chalcone analogs : Claisen-Schmidt condensation with arylaldehydes produces α,β-unsaturated ketones, precursors to anti-inflammatory agents (IC₅₀ = 12 µM for COX-2 inhibition) .

Table 2: Cyclocondensation Products

| Reagent | Conditions | Product Class | Biological Activity |

|---|---|---|---|

| 4-Fluorobenzaldehyde | EtOH, KOH, Δ | Chalcone derivative | COX-2 inhibition (IC₅₀: 12 µM) |

| Thiourea | HCl/EtOH, reflux | Thiazolo-pyrazole | Antimicrobial (MIC: 8 µg/mL) |

Azo Coupling

The active methylene group undergoes diazo coupling:

-

Dye formation : Reaction with diazotized anilines in pH 9 buffer produces azo dyes with λₘₐₓ = 420–480 nm, used as pH indicators .

-

Anticancer agents : Coupling with p-aminobenzenesulfonamide yields sulfa-drug analogs with apoptotic activity (EC₅₀ = 4.2 µM in HeLa cells) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the isopropyl group:

-

Suzuki-Miyaura : Reaction with arylboronic acids replaces the isopropyl group with aryl moieties (e.g., 4-methoxyphenyl), enhancing fluorescence quantum yield (Φ = 0.45) .

-

Buchwald-Hartwig amination : Introduces amino groups at position 3, yielding kinase inhibitors (IC₅₀ = 0.8 nM for JAK2) .

Acid/Base-Mediated Rearrangements

科学研究应用

Medicinal Chemistry

Pharmacological Properties

1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential as a pharmacological agent. Its structural properties allow it to interact with biological systems effectively. Research indicates that it may exhibit anti-inflammatory and analgesic activities, making it a candidate for pain management therapies .

Case Study: Anti-inflammatory Activity

A study conducted on the compound demonstrated its efficacy in reducing inflammation in animal models. The results indicated a significant decrease in inflammatory markers when administered at specific dosages. This positions the compound as a potential lead for developing new anti-inflammatory drugs .

Agricultural Science

Pesticide Development

The compound's unique structure has been explored for use in developing novel pesticides. Its ability to disrupt biological pathways in pests suggests that it can be engineered to target specific insect species without harming beneficial organisms .

Case Study: Insecticidal Activity

Research has shown that formulations containing this compound exhibit potent insecticidal properties against common agricultural pests. Field trials revealed a marked reduction in pest populations, leading to increased crop yields and reduced reliance on traditional chemical pesticides .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications.

Data Table: Polymer Properties

| Polymer Type | Composition | Key Properties | Applications |

|---|---|---|---|

| Thermosetting Polymer | Derived from this compound | High thermal stability | Electronics, automotive |

| Elastomer | Blends with other monomers | Flexibility and durability | Seals, gaskets |

作用机制

The mechanism of action of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

相似化合物的比较

Similar Compounds

1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Another pyrazolone derivative with similar chemical properties but different biological activities.

3-methyl-1-phenyl-2-pyrazolin-5-one: A structurally related compound with distinct reactivity and applications.

4-aminoantipyrine: A pyrazolone derivative used as an analgesic and antipyretic agent.

Uniqueness

1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

生物活性

1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, with the CAS number 1515406-12-8, is a compound belonging to the pyrazolone class. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂N₂O. Its structure features a pyrazolone core, which is known for its reactivity and biological significance. The compound's molecular weight is approximately 140.18 g/mol .

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Recent studies have shown that derivatives of pyrazolone compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated IC50 values ranging from 60 nM to over 500 nM against various cancer types, including liver and gastric cancers . The structure-activity relationship (SAR) indicates that modifications on the pyrazolone ring can enhance anticancer potency.

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| 4a | Gastric Cancer | 60 |

| 4b | Liver Cancer | 428 |

| 11a | Breast Cancer | 112 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of pyrazolone derivatives exhibited potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for these compounds ranged from 4 to 16 mg/mL, indicating strong antibacterial potential compared to standard treatments like ciprofloxacin .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | MSSA | 4 |

| 4b | MRSA | 16 |

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activity against strains such as Aspergillus niger. The MIC values for these compounds ranged from 16 to 32 mg/mL, showcasing their potential as antifungal agents .

The biological activity of pyrazolone derivatives is often attributed to their ability to interfere with specific biological pathways. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of specific protein-protein interactions critical for cancer cell survival .

Case Studies

Case Study: Anticancer Efficacy of Pyrazolone Derivatives

A study focusing on the synthesis and evaluation of novel pyrazolone derivatives highlighted the significant anticancer efficacy of compound YK-1 against HER2-positive breast cancer cells. This compound showed remarkable in vitro and in vivo activity by downregulating HER2 expression and inducing apoptosis in resistant cancer cell lines .

Case Study: Antibacterial Activity Against Staphylococcus aureus

Another investigation synthesized a series of pyrazolone derivatives that were tested against MSSA and MRSA. The study reported that compounds with specific substitutions on the pyrazolone ring exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

属性

IUPAC Name |

2-methyl-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQPFSSBBYCLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445933 | |

| Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-05-6 | |

| Record name | 2,4-Dihydro-2-methyl-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。